

# Tirbanibulin method robustness precision accuracy validation

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## Compound Focus: Tirbanibulin

CAS No.: 897016-82-9

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## Method Validation & Performance Characteristics

The table below summarizes the key validation parameters for a published stability-indicating UPLC method for **tirbanibulin**, which was validated in accordance with ICH guidelines [1].

| Validation Parameter    | Experimental Results for Tirbanibulin UPLC Method                         |
|-------------------------|---|
| Analytical Technique    | Waters Acquity UPLC with Phenyl column (100 x 2.1 mm, 1.7 µm) [1]         |
| Detection               | PDA detector at 220 nm [1]  |
| Mobile Phase            | Acetonitrile:Buffer (orthophosphoric acid in water) (30:70, v/v) [1]      |
| Flow Rate               | 0.5 mL/min [1]  |
| Injection Volume        | 5 µL [1]  |
| Retention Time          | Not specified (2.0 min total runtime) [1]                                 |
| Linearity Range         | 1 - 15 µg/mL [1]  |
| Correlation Coefficient | Not specified (The study demonstrated a well-defined regression line) [1] |

| Validation Parameter      | Experimental Results for Tirbanibulin UPLC Method   |
|---------------------------|---|
| Accuracy (Recovery)       | Nearly 100% [1]   |
| Precision (Repeatability) | % RSD < 2% [1]  |
| LOD                       | 0.03 µg/mL [1]  |
| LOQ                       | 0.1 µg/mL [1]   |
| Robustness                | Reliable after deliberate variations in chromatographic conditions (see robustness study section below) [1] |

## Detailed Experimental Protocols

Here are the detailed methodologies for key experiments, which you can use as a benchmark for your own work.

### Accuracy Determination

The accuracy of the method was confirmed through a recovery study [1].

- **Procedure:** Prepare sample solutions of **tirbanibulin** in triplicate at three different concentration levels: 50%, 100%, and 150% of the target assay concentration (e.g., 10 µg/mL). Analyze these samples using the specified test method.
- **Calculation:** Calculate the percentage of recovery for each concentration. The mean recovery and the Relative Standard Deviation (RSD) of the recovery are then computed. The reported method achieved a recovery of nearly 100% [1].

### Precision Determination

The precision of the method was assessed through method precision (repeatability) and intermediate precision [1].

- **Method Precision:** Prepare six different test preparations from a homogeneous sample of **tirbanibulin** at 100% of the test concentration (10 µg/mL). Analyze all six samples using the method.
- **Intermediate Precision:** Perform the same assay procedure for six different test preparations on a different day, using a different analyst or a different instrument, as per the lab's standard intermediate precision protocol.
- **Calculation:** The precision is expressed as the % RSD of the assay results from the six injections. The validated method had an % RSD of less than 2% [1].

## Robustness Evaluation

Robustness is measured by the method's capacity to remain unaffected by small, deliberate variations in method parameters [1] [2].

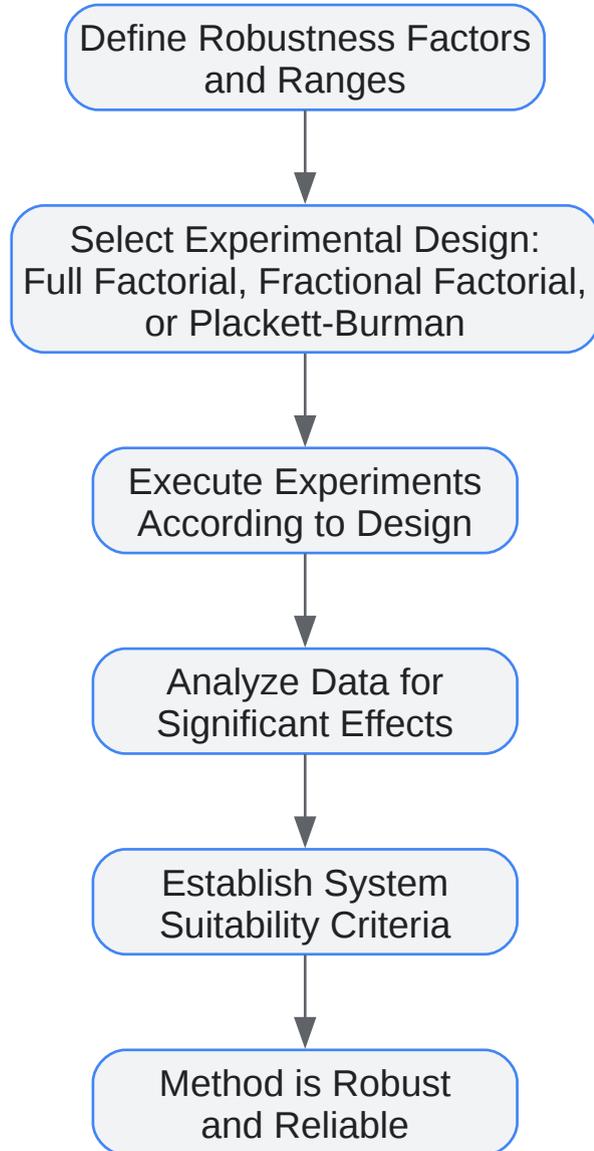
- **Variations Investigated:**
  - **Mobile Phase Composition:** Organic phase plus (33:67) and minus (27:73) versus the nominal ratio (30:70).
  - **Flow Rate:** 0.55 mL/min and 0.45 mL/min versus the nominal 0.5 mL/min.
- **Procedure:** For each varied condition, inject a standard or spiked sample solution. Evaluate system suitability parameters such as theoretical plate count, tailing factor, and % RSD of the peak area.
- **Outcome:** The method was found to be robust, as it met all system suitability criteria under the varied conditions [1].

## Experimental Design for Robustness Studies

For a more comprehensive robustness study, a systematic, multivariate approach is recommended over a one-variable-at-a-time method [2]. This helps in identifying interactions between parameters.

The following diagram illustrates a screening design workflow for a robustness study.

## Robustness Study Design Workflow



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- **Full Factorial Design:** Tests all possible combinations of factors at their high and low levels. For  $k$  factors, this requires  $2^k$  runs (e.g., 4 factors = 16 runs). It provides the most complete data but can be time-consuming for many factors [2].
- **Fractional Factorial Design:** A carefully chosen subset ( $2^{k-p}$  runs) of the full factorial design. It is highly efficient for screening a larger number of factors, though some interaction effects may be confounded [2].
- **Plackett-Burman Design:** An extremely efficient screening design for identifying the most important main effects from a large number of factors (e.g., 11 factors in 12 runs). It is ideal when the goal is to verify that a method is robust to many changes without quantifying every minor interaction [2].

## Frequently Asked Questions (FAQs)

### Q1: Our tirbanibulin peak shows tailing. What could be the cause and how can I fix it?

- **A1:** Peak tailing can be caused by several factors. First, check the column condition; the stationary phase may be degraded or contaminated. Second, verify the mobile phase pH and buffer concentration, as small changes can significantly impact peak shape. Finally, ensure the column temperature is stable and appropriate for the method. Investigating these parameters as part of a robustness study can help identify the optimal conditions [2].

### Q2: The retention time of tirbanibulin is shifting in my system. How should I troubleshoot this?

- **A2:** Retention time instability is often linked to inconsistencies in the mobile phase or temperature. Ensure that the mobile phase is prepared fresh and consistently. Check the HPLC system for any leaks and verify that the flow rate is accurate and stable. Also, confirm that the column is equilibrated properly with the mobile phase before starting the sequence. Monitoring these parameters falls under the evaluation of method robustness [1] [2].

### Q3: According to new ICH Q2(R2), where does robustness fit into method validation?

- **A3:** While robustness remains a critical measure of a method's reliability, the updated ICH Q2(R2) guideline emphasizes that its evaluation can be incorporated into the method development phase. The evidence demonstrating robustness (and sample stability) should be available, but the guideline refocuses the formal validation report on the critical parameters of **Specificity/Selectivity, Range, and Accuracy/Precision** [3].

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## References

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